molecular formula C28H27N3O2S B2974820 3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one CAS No. 689227-94-9

3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one

Cat. No. B2974820
CAS RN: 689227-94-9
M. Wt: 469.6
InChI Key: KZXDTLCAYLGSRT-UHFFFAOYSA-N
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Description

The compound “3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one” is a complex organic molecule that contains several functional groups. The benzyl group is a common substituent in organic chemistry, often used to increase the lipophilicity of a molecule. The phenacyl group is a type of carbonyl group, which can participate in various chemical reactions. The sulfanyl group is a type of sulfur-containing group, which can contribute to the reactivity and stability of the molecule. The piperidinyl group is a type of nitrogen-containing ring, which can contribute to the basicity and nucleophilicity of the molecule. The quinazolinone group is a type of heterocyclic compound, which can contribute to the aromaticity and stability of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the desired final product. For example, quinazolinones can be synthesized from anthranilic acid and formamide . Piperidine derivatives can be synthesized from various starting materials, including amino acids and aldehydes .

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research on Mannich bases of benzoxazolinones, compounds structurally related to quinazolinones, has shown promising analgesic and anti-inflammatory activities. Such studies often focus on evaluating the compounds' effectiveness in various bioassays, such as carrageenan-induced hind paw edema and p-benzoquinone-induced abdominal constriction tests in mice. The presence of specific substituents, such as electron-withdrawing groups, has been linked to enhanced activities, indicating the potential for similar quinazolinone derivatives to possess therapeutic applications in pain and inflammation management (Köksal et al., 2007).

Anti-tubercular Agents

The 2,4-diaminoquinazoline class, closely related to the compound , has been identified as effective against Mycobacterium tuberculosis. This suggests the potential of quinazolinone derivatives in tuberculosis drug discovery. The exploration of structure-activity relationships around the quinazolinone core could lead to the identification of potent anti-tubercular agents, providing a path for developing new treatments for this infectious disease (Odingo et al., 2014).

Catalysis and Synthetic Applications

Quinazolinone derivatives have been explored for their utility in catalysis, such as in the efficient synthesis of other heterocyclic compounds. For example, Fe3O4 nanoparticles functionalized with piperidine-4-carboxylic acid have shown promise as novel catalysts. This indicates the potential of quinazolinone derivatives in facilitating chemical reactions, particularly in the synthesis of complex organic molecules, showcasing their importance in organic chemistry and material science (Ghorbani‐Choghamarani & Azadi, 2015).

Photophysical Properties

Studies on naphthalimides with piperazine substituents, related to the structural motif of the compound , have focused on their luminescent properties and potential for photo-induced electron transfer. Such research suggests applications in developing optical materials, sensors, and probes, where the specific electronic properties of quinazolinone derivatives could be harnessed for technological and diagnostic purposes (Gan et al., 2003).

properties

IUPAC Name

3-benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2S/c32-26(22-12-6-2-7-13-22)20-34-28-29-25-15-14-23(30-16-8-3-9-17-30)18-24(25)27(33)31(28)19-21-10-4-1-5-11-21/h1-2,4-7,10-15,18H,3,8-9,16-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXDTLCAYLGSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-2-phenacylsulfanyl-6-piperidin-1-ylquinazolin-4-one

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